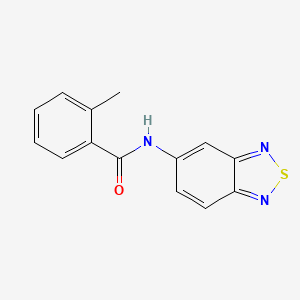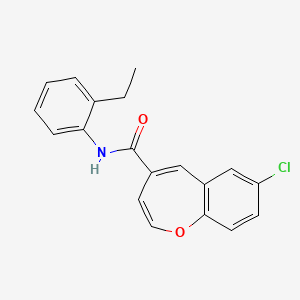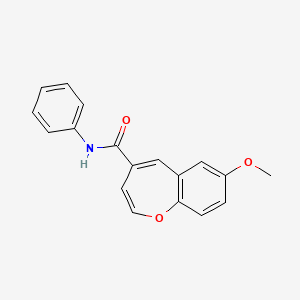![molecular formula C26H23N3O2S2 B11318003 N-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11318003.png)
N-(4-methoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines, benzyl halides, and pyrimidine derivatives. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.
Reagents: Sodium hydride (NaH), potassium carbonate (K2CO3), or other bases.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The process may include:
Purification: Crystallization, recrystallization, or chromatography.
Quality Control: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purity and structural confirmation.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Mild to strong oxidizing conditions, often in aqueous or organic solvents.
Reduction: Anhydrous conditions with appropriate solvents like tetrahydrofuran (THF).
Substitution: Varied conditions depending on the nature of the substituent and the target product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE: can be compared with other pyrimidine derivatives such as:
Uniqueness
The uniqueness of N-(4-METHOXYPHENYL)-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific substituents and their arrangement, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H23N3O2S2 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H23N3O2S2/c1-18-8-6-7-9-19(18)17-32-26-27-16-23(33-22-10-4-3-5-11-22)24(29-26)25(30)28-20-12-14-21(31-2)15-13-20/h3-16H,17H2,1-2H3,(H,28,30) |
InChI Key |
VOQDQARIMQZQMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11317933.png)

![4-[(4-methylbenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11317943.png)
![N-cyclohexyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11317948.png)
![5-Hydroxy-7-(3-hydroxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11317954.png)

![ethyl 5-amino-1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B11317965.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide](/img/structure/B11317969.png)
![4-{4-ethyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11317976.png)

![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11317981.png)
![N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11317983.png)
![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11317994.png)
